1,3-Bis(benzyloxy)-2-propanol
Overview
Description
Ethambutol dihydrochloride is a bacteriostatic antimycobacterial agent primarily used in the treatment of tuberculosis. It is effective against actively growing microorganisms of the genus Mycobacterium, including Mycobacterium tuberculosis . Ethambutol dihydrochloride is often used in combination with other antituberculous drugs to prevent the development of drug resistance .
Mechanism of Action
Target of Action
Compounds with similar structures, such as alkylbenzenes, are known to interact with various cellular targets
Mode of Action
It can be inferred from related compounds that it may involve interactions with cellular targets leading to various biochemical changes . The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . This could potentially lead to various downstream effects.
Biochemical Pathways
For instance, alkylbenzenes can undergo oxidation at the benzylic position, leading to the formation of benzoic acids . This process is part of the broader carbohydrate biosynthesis pathway, specifically gluconeogenesis .
Result of Action
Related compounds are known to undergo various reactions, such as oxidation, which could potentially lead to various downstream effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Ethambutol dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of butene-1 and chlorine with acetonitrile to yield N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]-acetamide. This intermediate is further hydrolyzed to dl-2-amino-1-butanol, which is then converted to ethambutol dihydrochloride . Industrial production methods often involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
Ethambutol dihydrochloride undergoes various chemical reactions, including oxidation and hydrolysis. The primary metabolic pathway involves the oxidation of the alcohol groups to aldehyde intermediates, followed by conversion to dicarboxylic acids . Common reagents used in these reactions include aldehyde dehydrogenase and other oxidizing agents. The major products formed from these reactions are the corresponding dicarboxylic acids .
Scientific Research Applications
Ethambutol dihydrochloride has a wide range of scientific research applications. In medicine, it is used in combination with other antibiotics to treat tuberculosis and prevent the development of drug resistance . It has also been used to study multidrug-resistant tuberculosis in high-incidence areas . In chemistry, ethambutol dihydrochloride is used as a model compound to study the synthesis and properties of similar antimycobacterial agents . Additionally, it has applications in the development of novel drug delivery systems, such as nano-formulations with graphene oxide and magnetic nanoparticles .
Comparison with Similar Compounds
Ethambutol dihydrochloride is often compared with other antituberculous agents such as isoniazid, rifampin, and pyrazinamide. Unlike these drugs, ethambutol dihydrochloride specifically targets arabinosyltransferase, making it unique in its mechanism of action . Other similar compounds include ethionamide and prothionamide, which also target mycobacterial cell wall synthesis but through different mechanisms . Ethambutol dihydrochloride’s ability to prevent the development of drug resistance when used in combination with other drugs highlights its importance in tuberculosis treatment .
Properties
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSYSVVBAMYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073990 | |
Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-79-8 | |
Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6972-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis(benzyloxy)-2-propanol in the synthesis of antiviral agents?
A1: this compound serves as a crucial starting material in the multi-step synthesis of acyclic nucleoside analogs. [] Researchers used it to create a side-chain thio analogue of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Specifically, it is employed in the construction of the side chain that ultimately connects to the purine or pyrimidine base of the nucleoside analog.
Q2: How is this compound utilized in the synthesis of PET imaging agents?
A2: this compound plays a key role in the improved total synthesis of [18F]FHPG, a Positron Emission Tomography (PET) imaging agent used to visualize the expression of the Herpes Simplex Virus thymidine kinase (HSV‐tk) gene. [] It acts as a precursor that, after several synthetic steps including reaction with [18F]KF/Kryptofix 2.2.2 and deprotection, yields the desired [18F]FHPG molecule. This improved synthesis offers a more efficient route to this important imaging agent.
Q3: Can you describe the use of this compound in the development of dendrimer-functionalized palladium catalysts?
A3: Researchers utilized this compound to introduce a dendritic wedge onto bis(2-pyridylimino)isoindole (BPI) ligands. [] This modification aimed to enhance the catalytic activity and stability of the corresponding palladium(II) complexes in hydrogenation reactions. The benzyl protecting groups in this compound allowed for controlled attachment to the ligand precursor before complexation with palladium. The resulting dendrimer-functionalized catalysts showed improved performance in hydrogenating styrene and 1-octene compared to their unfunctionalized counterparts.
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